7'-Methylspiro[cyclohexane-1,3'-indole]
Description
Structural Significance of the Spiro[cyclohexane-1,3'-indole] Moiety in Organic Synthesis
The spiro[cyclohexane-1,3'-indole] moiety is of considerable interest in organic synthesis due to its unique three-dimensional and rigid structure. semanticscholar.org This spirocyclic system, which fuses a carbocyclic cyclohexane (B81311) ring with a heterocyclic indoline (B122111) ring at the C-3 position, creates a complex scaffold that is present in numerous natural products and pharmacologically active compounds. semanticscholar.org The defined spatial arrangement of the atoms is a key feature that synthetic chemists leverage to build molecules with precise architectures and multiple stereocenters. nih.gov
The development of stereoselective synthetic methods, such as organocatalytic cascade reactions, has enabled the efficient construction of functionalized spiro[cyclohexane-1,3'-indolin]-2'-ones with high enantioselectivity. nih.govnih.gov These methods highlight the importance of the scaffold in creating structurally diverse molecules with potential applications in fields like medicinal chemistry. nih.gov
Research Context and Importance of Spiroindoline Scaffolds
Spiroindoline scaffolds, a class to which 7'-Methylspiro[cyclohexane-1,3'-indole] belongs, are recognized as "privileged structures" in medicinal chemistry. This designation is due to their frequent appearance in a wide array of biologically active natural products and synthetic pharmaceuticals. semanticscholar.org Compounds containing this core have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antimalarial, and antimicrobial properties. semanticscholar.orgrsc.org
The strategic introduction of substituents, such as a methyl group at the 7'-position, is a common approach in drug discovery to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. Methylation can alter properties like lipophilicity, metabolic stability, and binding affinity to biological targets. Research into specific derivatives, including various substituted spiroindolines, aims to develop novel therapeutic agents. tandfonline.comnih.gov For instance, the synthesis of N-methylspiroindolines has been explored for potential applications in biotechnology and drug development. nih.gov
Historical Development of Spiroindoline Chemistry Relevant to Methylated Derivatives
The historical roots of indole (B1671886) chemistry, which is central to the spiroindoline framework, can be traced back to the discovery of the Fischer indole synthesis by Emil Fischer in 1883. wikipedia.orgthermofisher.com This robust reaction involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) and an aldehyde or ketone to form an indole. wikipedia.org Theoretically, this classic method could be adapted to synthesize 7'-Methylspiro[cyclohexane-1,3'-indole] by reacting 2-methylphenylhydrazine with cyclohexanone. The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a thermofisher.comthermofisher.com-sigmatropic rearrangement to form the indole ring. youtube.com
Over the decades, synthetic methodologies have evolved significantly. Modern approaches to constructing spiroindoline scaffolds include multicomponent reactions, transition metal-catalyzed dearomatization, and various cascade reactions. rsc.orgbeilstein-journals.org These advanced techniques offer greater efficiency and control over the final structure, allowing for the synthesis of highly complex and functionalized spiroindolines. This progress has been crucial for creating libraries of derivatives, including specifically methylated analogues, to systematically investigate structure-activity relationships (SAR) for therapeutic purposes.
Data Tables
Table 1: Physicochemical Properties of the Parent Compound: Spiro[cyclohexane-1,3'-[3H]indole]
| Property | Value | Source |
| CAS Number | 171-74-4 | nih.gov |
| Molecular Formula | C₁₃H₁₅N | nih.gov |
| Molecular Weight | 185.26 g/mol | nih.gov |
| IUPAC Name | spiro[cyclohexane-1,3'-indole] | nih.gov |
| InChIKey | WVAVALYHMUJZPG-UHFFFAOYSA-N | nih.gov |
Table 2: Overview of Synthetic Methodologies for Spiroindoline Scaffolds
| Synthetic Method | Description | Key Features | Relevant Compounds |
| Fischer Indole Synthesis | Acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. wikipedia.orgthermofisher.com | Foundational method for indole ring formation; can be adapted for spiro-derivatives. | Indoles, Substituted Indoles |
| Organocatalytic Cascade Reactions | Multi-step reactions (e.g., Michael/Aldol) catalyzed by small organic molecules. nih.govnih.gov | High yields and excellent enantioselectivities; creates multiple stereocenters. | Spiro[cyclohexane-1,3'-indolin]-2'-ones |
| Multicomponent Reactions | One-pot reactions combining three or more starting materials to form a complex product. tandfonline.combeilstein-journals.org | High atom economy, operational simplicity, and rapid generation of molecular diversity. | Spiro[chromene-4,3'-indoline] derivatives, Spiro[dihydropyridine-oxindoles] |
| Mizoroki–Heck Annulations | Palladium(0)-catalyzed intramolecular cyclization. nih.gov | High diastereoselectivity for forming the spirocyclic core. | N-Methylspiroindolines |
Properties
CAS No. |
923037-17-6 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
7'-methylspiro[cyclohexane-1,3'-indole] |
InChI |
InChI=1S/C14H17N/c1-11-6-5-7-12-13(11)15-10-14(12)8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3 |
InChI Key |
MCARADFZTYXBQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(CCCCC3)C=N2 |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Pathway Elucidation for Spiro Cyclohexane 1,3 Indole Formation
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in mapping the energetic landscapes of reactions leading to spiro[cyclohexane-1,3'-indole] cores. These studies provide a molecular-level understanding of the reaction mechanisms.
DFT calculations have been employed to explore the geometries and energies of transition states and intermediates in the formation of spirocyclic compounds. nih.gov By calculating the energy barriers associated with different potential pathways, researchers can predict the most likely reaction mechanism. These computational models help to visualize the three-dimensional arrangement of atoms at the point of highest energy along the reaction coordinate, offering critical information about the factors that control reaction rates and selectivity.
A significant application of DFT is in predicting the stereochemical outcome of spirocyclization reactions. nih.gov For reactions that can produce multiple stereoisomers, computational analysis can determine the relative energies of the transition states leading to each product. The pathway with the lower energy barrier is favored, thus allowing for the prediction of the major stereoisomer. This predictive power is crucial for designing synthetic strategies that yield specific, desired stereochemical configurations in complex molecules like spiro[cyclohexane-1,3'-indoles].
Experimental Mechanistic Probes
Complementing computational work, a variety of experimental techniques are used to probe the mechanisms of spiro[cyclohexane-1,3'-indole] formation. These experiments provide tangible evidence to support or refute proposed reaction pathways.
Some synthetic routes to spirocyclic oxindoles may proceed through radical intermediates. Experimental methods to investigate these pathways often involve the use of radical initiators or scavengers. The addition of a radical scavenger that inhibits the reaction or a radical initiator that accelerates it would provide strong evidence for a radical-mediated mechanism. Furthermore, the detection of radical intermediates through techniques like electron paramagnetic resonance (EPR) spectroscopy can offer direct proof of their involvement in the spirocyclization process.
Cycloaddition reactions are a common strategy for constructing the spiro[cyclohexane-1,3'-indole] framework. researchgate.netsemanticscholar.org A key mechanistic question is whether these reactions proceed in a concerted manner, where all bonds are formed simultaneously, or in a stepwise fashion, involving discrete intermediates. Kinetic studies, including the analysis of reaction rates and the effects of substituent electronics, can help distinguish between these possibilities. For instance, a concerted [3+2] cycloaddition is often characterized by a high degree of stereospecificity, which can be experimentally verified. semanticscholar.org
In asymmetric syntheses of spiro[cyclohexane-1,3'-indoles], understanding how chirality is transferred and controlled is paramount. nih.gov Experimental studies often focus on varying the structure of the chiral catalyst or auxiliary to observe the effect on the enantiomeric excess and diastereoselectivity of the product. nih.gov By systematically modifying these control elements and analyzing the resulting stereochemical outcomes, researchers can deduce the key interactions in the transition state that are responsible for the observed selectivity. nih.gov This information is vital for the rational design of more efficient and highly selective catalytic systems. nih.govnih.gov
Evaluation of Catalyst Activity and Selectivity in Domino Reactionsnih.gov
The synthesis of the spiro[cyclohexane-1,3'-indole] scaffold is frequently accomplished through domino reactions, where the catalyst's nature is paramount in dictating the reaction's efficiency and stereoselectivity. researchgate.net Various catalytic systems, including tertiary phosphines and organocatalysts, have been systematically evaluated to optimize the formation of these complex structures. nih.govbeilstein-journals.org
Tertiary phosphines, particularly tri(n-butyl)phosphine, have proven to be effective nucleophilic catalysts for the formal [4+2] cycloaddition reactions leading to spiro[cyclohexane-1,3'-indolines]. beilstein-journals.orgbeilstein-archives.org The superior catalytic ability of tertiary phosphines is attributed to their excellent nucleophilicity, which initiates the reaction, and their capacity to act as a good leaving group in the catalytic cycle. beilstein-journals.orgbeilstein-archives.org Optimization studies for the reaction between isatylidene malononitrile (B47326) and bis-chalcone revealed that tri(n-butyl)phosphine offered higher catalytic activity compared to triphenylphosphine. beilstein-journals.org The catalyst loading is also a critical parameter; studies showed that using 20% equivalent of tri(n-butyl)phosphine in chloroform (B151607) at 65 °C provided optimal yields, while both decreasing the loading to 10% and increasing it to 50% resulted in reduced or similar yields, respectively. beilstein-journals.orgbeilstein-archives.org These phosphine-catalyzed reactions generally proceed smoothly for a variety of substrates, affording the desired spiro compounds in moderate to good yields, although the diastereoselectivity can be moderate, with ratios typically ranging from 3:1 to 5:1. beilstein-archives.org
Organocatalysis presents a powerful alternative for constructing spiro[cyclohexane-1,3'-indolin]-2'-ones, often through Michael/Aldol (B89426) cascade reactions. nih.govnih.gov Chiral diphenylprolinol silyl (B83357) ether has been identified as a highly effective organocatalyst for the reaction between 3-olefinic oxindoles and pentane-1,5-dial. nih.gov This catalyst directs the tandem reaction to produce spiro derivatives with multiple contiguous chiral centers in high yields and with excellent enantioselectivities, often exceeding 99% ee. nih.govnih.gov The choice of solvent and the specific structure of the catalyst are crucial for the reaction's success. For instance, the reaction conditions have been optimized by screening various solvents, with DMF often providing superior results. nih.gov These organocatalytic domino transformations are highly atom-economical and can generate significant molecular complexity from simple starting materials in a single step. acs.org
Table 1: Comparison of Catalytic Systems in Domino Reactions for Spiro[cyclohexane-1,3'-indole] Synthesis
| Catalyst System | Reactants | Reaction Type | Key Findings | Yield | Selectivity |
|---|---|---|---|---|---|
| Tri(n-butyl)phosphine | Isatylidene malononitrile, Bis-chalcone | [4+2] Cycloaddition | Higher nucleophilic catalytic ability than triphenylphosphine. beilstein-journals.org | Good | Moderate dr (3:1 to 5:1) beilstein-archives.org |
| (R)-Diphenylprolinol silyl ether | 3-Olefinic oxindole (B195798), Pentane-1,5-dial | Michael/Aldol Cascade | Efficiently creates multiple stereocenters. nih.gov | High | Excellent ee (>99%) nih.govnih.gov |
Probing the Role of Specific Functional Groups (e.g., N-Methyl unit) in Annulationacs.org
The functional groups attached to the indole (B1671886) nitrogen play a critical role in directing the reaction pathway and determining the stereochemical outcome of the annulation process. nih.gov This is particularly evident in organocatalytic Michael/Aldol cascade reactions, where the electronic nature of the N-protecting group on the oxindole ring can invert the stereochemistry of the newly formed chiral centers. nih.govnih.gov
Studies have shown that when an electron-withdrawing N-protecting group, such as N-Boc (tert-butoxycarbonyl) or N-Ac (acetyl), is used on the 3-olefinic oxindole substrate, the subsequent aldol ring closure, in the presence of an (R)-catalyst, predominantly yields the spiro product with a 6-(R)-hydroxy configuration. nih.gov Conversely, employing an electron-donating N-protecting group under the same conditions leads to the formation of the opposite diastereomer, with a 6-(S)-hydroxy configuration as the major product. nih.gov This remarkable control over the diastereoselectivity highlights the profound influence of the indole nitrogen's electronic properties on the transition state of the cyclization step. nih.govnih.gov
In the context of palladium-catalyzed intramolecular Mizoroki–Heck annulations to form N-methylspiroindolines, the N-methyl group is integral to the substrate design. nih.govdiva-portal.org The synthesis of the cyclization precursors involves a deliberate N-methylation step. nih.gov This strategy was found to be successful in improving the stability of the resulting compound. diva-portal.org Comparative studies showed that the N-methylated substrate provided a significantly higher isolated yield (83%) compared to its N-H counterpart, demonstrating the beneficial effect of the N-methyl group on the efficiency of the annulation reaction. diva-portal.org Furthermore, N-alkyl substituents can influence the required catalyst loading in certain reactions. For instance, in some syntheses, N-ethyl and N-benzyl substituted isatins necessitated an increased catalyst amount to achieve good yields of the corresponding spiro product. rsc.org
Table 2: Influence of N-Substituents on the Synthesis of Spiro[cyclohexane-1,3'-indole] Derivatives
| N-Substituent | Reaction Type | Role/Effect | Outcome |
|---|---|---|---|
| N-Boc (Electron-withdrawing) | Organocatalytic Michael/Aldol Cascade | Directs stereochemistry of aldol cyclization. nih.gov | Favors 6-(R)-hydroxy configuration with (R)-catalyst. nih.gov |
| N-Ac (Electron-withdrawing) | Organocatalytic Michael/Aldol Cascade | Directs stereochemistry; can lead to lower diastereomeric ratios compared to N-Boc. nih.gov | Favors 6-(R)-hydroxy configuration; lower dr compared to Boc. nih.gov |
| Electron-donating groups | Organocatalytic Michael/Aldol Cascade | Inverts the stereochemical outcome of the aldol ring closure compared to electron-withdrawing groups. nih.gov | Favors 6-(S)-hydroxy configuration with (R)-catalyst. nih.gov |
| N-Methyl | Pd-catalyzed Mizoroki-Heck Annulation | Improves compound stability and reaction yield. diva-portal.org | Higher isolated yield (83%) compared to N-H analog. diva-portal.org |
Advanced Derivatization and Functionalization Strategies for Spiro Cyclohexane 1,3 Indole Scaffolds
Functionalization of the Spirocyclic Core
Functionalization of the existing spirocyclic core allows for the fine-tuning of molecular properties. This can be achieved by introducing new chemical moieties at specific positions or by modifying existing functional groups on the indole (B1671886) and cyclohexane (B81311) rings.
The precise control of regioselectivity and stereoselectivity is critical in synthesizing complex spirocyclic molecules, as the spatial arrangement of atoms significantly influences biological function. Organocatalytic cascade reactions represent a powerful tool for this purpose. For instance, the reaction of 3-olefinic oxindoles with pentane-1,5-dialdehyde, catalyzed by (R)-diphenylprolinol silyl (B83357) ether, yields highly functionalized spiro[cyclohexane-1,3'-indolin]-2'-one (B182482) derivatives. nih.govnih.gov This Michael/Aldol (B89426) cascade reaction proceeds with high efficiency, creating up to five contiguous chiral centers with excellent enantioselectivity (>99% ee). nih.govnih.gov
The stereochemical outcome of these reactions can be highly dependent on the nature of the protecting group on the indole nitrogen. Electron-withdrawing groups (e.g., N-Boc, N-acetyl) and electron-donating groups can lead to opposite configurations at the newly formed stereocenters, highlighting the subtle electronic effects that govern the transition state of the cyclization. nih.gov
Another key strategy for introducing functional groups is the 1,3-dipolar cycloaddition reaction. The reaction of in situ generated azomethine ylides with various dipolarophiles, such as 3-alkylidene-2-oxindoles, can produce complex spiro heterocyclic compounds with good yields and high diastereoselectivity. nih.gov This method allows for the regioselective formation of new heterocyclic rings fused to the spiro core. nih.gov
| Reaction Type | Key Reagents | Catalyst/Conditions | Outcome | Reference |
|---|---|---|---|---|
| Michael/Aldol Cascade | 3-Olefinic oxindoles, Pentane-1,5-dial | (R)-diphenylprolinol silyl ether, DMF, rt | High yields, >99% ee, multiple stereocenters | nih.govnih.gov |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, 3-Alkylidene-2-oxindoles | Acetic acid promotion | Good yields (50-80%), single diastereomer | nih.gov |
| Asymmetric Darzens Reaction | Isatins, Diazoacetamides | Titanium/BINOL complex | High yields, up to 99% ee for epoxidation | rsc.org |
Direct modification of the indole nitrogen and the cyclohexane ring provides a straightforward route to analogue synthesis. Alkylation of the indole nitrogen is a common strategy. Studies on related diazaoxindoles have shown that N-unprotected precursors can be efficiently dialkylated at both the nitrogen and the adjacent C(5) position using reagents like methyl iodide or benzyl (B1604629) bromide in the presence of a base such as sodium hydroxide. nih.gov
The substitution pattern on the aromatic portion of the indole ring is also a critical determinant of biological activity. A variety of substituted isatins can be used as starting materials to introduce groups such as fluoro, chloro, bromo, nitro, methyl, and methoxy (B1213986) onto the indole core. mdpi.comsemanticscholar.org These substitutions can influence the electronic properties of the molecule and provide new points for interaction with biological targets. mdpi.comsemanticscholar.org For example, in the synthesis of di-spirooxindole analogues via a [3+2] cycloaddition, the reaction proceeds smoothly with a range of substituted isatins and chalcones derived from cyclohexanone, demonstrating the versatility of this approach for creating libraries of compounds with diverse substitution patterns. mdpi.comsemanticscholar.org The choice of substituents can also impact the regioselectivity of subsequent electrophilic aromatic substitution reactions on the indole ring. beilstein-journals.org
| Position of Modification | Type of Modification | Reagents/Method | Examples of Groups Introduced | Reference |
|---|---|---|---|---|
| Indole Nitrogen | Protection/Alkylation | Boc-anhydride; Acetyl chloride; Methyl iodide/NaOH | N-Boc, N-Acetyl, N-Methyl | nih.govnih.gov |
| Indole Ring (aromatic) | Substitution | Use of substituted isatins in synthesis | -F, -Cl, -Br, -NO₂, -OCH₃, -CH₃ | mdpi.comsemanticscholar.org |
| Cyclohexane Moiety | Substitution | Use of substituted chalcones in cycloaddition | Aromatic and aliphatic groups | mdpi.comsemanticscholar.org |
Diversity-Oriented Synthesis of Spiro[cyclohexane-1,3'-indole] Analogues
Diversity-oriented synthesis aims to create structurally complex and diverse small molecules from simple starting materials. This approach is particularly valuable for exploring the chemical space around the spiro[cyclohexane-1,3'-indole] scaffold.
Fusing additional heterocyclic rings to the spiro[cyclohexane-1,3'-indole] core can introduce new structural features and potential pharmacophoric elements. Various synthetic methods have been developed to construct such polycyclic systems. For example, spiro[azetidine-2,3′-indole] derivatives can be synthesized, incorporating the four-membered azetidine (B1206935) ring, which is a known β-lactam building block. nih.gov
The synthesis of more complex fused systems, such as spiro[indoline-3,5′-pyrrolo[1,2-c]thiazol]-2-ones, has been achieved through cycloaddition reactions, resulting in molecules with four stereogenic centers. nih.gov Similarly, multicomponent reactions involving isatins, amino acids, and dipolarophiles provide an efficient route to spirooxindole-pyrrolidine/pyrrolothiazole systems. mdpi.comrsc.org These one-pot syntheses are highly convergent and allow for the rapid assembly of complex, biologically relevant spirocycles in good yields. mdpi.comrsc.org While direct fusion of a pyrimidine (B1678525) ring to the 7'-Methylspiro[cyclohexane-1,3'-indole] core is less commonly reported, methodologies for synthesizing fused pyrimidine systems, such as nih.govnih.govthiazolo[4,5-d]pyrimidines via Michael addition, suggest potential pathways for accessing such structures. researchgate.net
Introducing spatial constraints by fusing small rings can lock the molecule into specific conformations, which can be beneficial for receptor binding. A notable strategy for creating such systems is the visible-light-induced dearomatization of indole derivatives. rsc.org This photocatalytic protocol can achieve a [2+2] cycloaddition, leading to the formation of cyclobutane-fused polycycles in good yields with high selectivity. rsc.org This method offers a controlled way to access spatially constrained architectures that are otherwise difficult to synthesize. The formation of four-membered spiro-fused rings like cyclobutanes, azetidines, and oxetanes is a significant challenge, with cyclobutanes being more commonly reported than their heteroatomic counterparts. rsc.org
Systematic exploration of substitution patterns on both the indole and cyclohexane rings is crucial for establishing structure-activity relationships (SAR). Research on indole-based enzyme inhibitors has shown that the substitution pattern is key to potency and selectivity, with 1,5-disubstitution on the indole ring found to be optimal for binding in certain cases. nih.gov
Synthetic strategies often employ a modular approach, allowing for wide variation. For example, the [3+2] cycloaddition reaction between azomethine ylides (generated from various substituted isatins) and substituted (2E,6E)-2,6-dibenzylidenecyclohexanones allows for systematic changes to both the indole and cyclohexane-derived portions of the final molecule. semanticscholar.org This has enabled the synthesis of libraries of compounds with substituents like halogens, nitro, and methoxy groups on the indole ring and various aromatic groups on the cyclohexane moiety. semanticscholar.org The electronic properties of these substituents have been shown to influence the diastereoselectivity of cascade reactions, with electron-donating groups sometimes leading to better selectivity than electron-withdrawing groups. nih.gov
| Ring | Position of Substitution | Substituents Explored | Observed Effect | Reference |
|---|---|---|---|---|
| Indole | 5'- and 6'- positions | -H, -F, -Cl, -NO₂, -OCH₃, -CH₃ | Allows for generation of diverse libraries for SAR studies. | mdpi.comsemanticscholar.org |
| Indole | 1'-position (Nitrogen) | -Boc, -Acetyl | Influences stereochemical outcome of aldol cyclization. | nih.gov |
| Cyclohexane | Various | Aromatic (phenyl, 3-methoxyphenyl, 3-nitrophenyl) and aliphatic groups | Electronic properties of aryl substituents affect diastereoselectivity. | nih.gov |
Advanced Analytical Characterization Techniques for Spiro Cyclohexane 1,3 Indole Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of spiro[cyclohexane-1,3'-indole] derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular structure, from basic connectivity to subtle stereochemical details.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and most crucial evidence for the successful synthesis of the spiro[cyclohexane-1,3'-indole] framework.
¹H NMR spectra provide information on the chemical environment, number, and connectivity of protons. For a typical spiro[cyclohexane-1,3'-indole] structure, the spectrum is characterized by distinct regions corresponding to the aromatic protons of the indole (B1671886) ring and the aliphatic protons of the cyclohexane (B81311) ring. The integration of these signals confirms the ratio of protons in different parts of the molecule, while the coupling constants (J-values) reveal the connectivity between adjacent protons, aiding in the assignment of their relative positions. For instance, the diastereomeric ratio of newly synthesized spiro compounds can often be determined directly from the ¹H NMR spectrum of the crude product. nih.govnih.gov
¹³C NMR spectra reveal the number of unique carbon atoms and their electronic environments. A key diagnostic signal in the ¹³C NMR spectrum of these compounds is the resonance of the spiro-carbon (C-3'), which is a quaternary carbon and typically appears in a distinct region of the spectrum (e.g., 77-79 ppm). bioorganica.org.ua The presence of signals corresponding to the aromatic carbons of the indole moiety and the aliphatic carbons of the cyclohexane ring further confirms the formation of the desired spirocyclic structure. semanticscholar.orgmdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Spiro[cyclohexane-1,3'-indolin]-2'-one (B182482) Derivatives Note: Chemical shifts (δ) are reported in ppm and are dependent on the solvent and specific substituents on the core structure.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Indole-NH | 8.0 - 11.0 (broad singlet) | - |
| Aromatic-CH | 6.5 - 8.0 (multiplets) | 109 - 145 |
| Cyclohexane-CH | 1.5 - 4.5 (multiplets) | 20 - 60 |
| Spiro-Carbon (C3') | - | ~70 - 80 |
| Carbonyl-C (C2') | - | ~175 - 182 |
| Methyl-CH₃ (C7') | ~2.3 - 2.5 (singlet) | ~21 |
While 1D NMR confirms the presence of the core structure, 2D NMR experiments are indispensable for unambiguously assigning signals and determining the compound's stereochemistry.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with its directly attached carbon atom. This powerful technique allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals (or vice versa), resolving any ambiguities from the 1D spectra. mdpi.comunimi.it
ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments are crucial for determining the relative stereochemistry of the molecule. They detect protons that are close in space, even if they are not directly connected through bonds. For spiro[cyclohexane-1,3'-indole] derivatives with multiple stereocenters, ROESY or NOESY correlations are used to establish the spatial relationships between substituents on the cyclohexane ring and their orientation relative to the indole ring. nih.gov This information is vital for assigning the relative configuration of all chiral centers. nih.govnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique that provides information about the mass, and therefore the molecular formula, of a compound.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the calculation of the unique elemental formula of the compound. For a target molecule like 7'-Methylspiro[cyclohexane-1,3'-indole] (C₁₄H₁₇N), HRMS can distinguish its formula from other potential formulas with the same nominal mass, providing unequivocal confirmation of its atomic composition. rsc.orgrsc.org
Table 2: HRMS Data for 7'-Methylspiro[cyclohexane-1,3'-indole]
| Parameter | Value |
| Molecular Formula | C₁₄H₁₇N |
| Calculated Exact Mass [M+H]⁺ | 200.1434 |
| Observed Mass [M+H]⁺ | 200.1432 (Example) |
| Mass Difference | -1.0 ppm (Example) |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a synthesized compound. A pure sample will ideally show a single chromatographic peak. The mass spectrometer detector provides the mass-to-charge ratio of the compound eluting at that specific retention time, simultaneously confirming the identity of the peak as the target spiro[cyclohexane-1,3'-indole] derivative. mdpi.com
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
Single-crystal X-ray crystallography stands as the definitive method for the structural elucidation of crystalline solid compounds. This technique provides an unambiguous determination of the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and the precise solid-state conformation.
For chiral spiro[cyclohexane-1,3'-indole] derivatives, X-ray crystallography is the gold standard for determining the absolute stereochemistry. nih.govnih.govacs.org By analyzing the diffraction pattern of a single crystal, it is possible to unequivocally establish the absolute configuration (R or S) of every stereocenter in the molecule. mdpi.com This level of certainty is often required for compounds developed for biological applications where specific stereoisomers may have vastly different activities. The resulting crystal structure provides irrefutable proof of the molecule's constitution and stereochemical integrity. nih.govmdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The principle of this method is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).
For the compound 7'-Methylspiro[cyclohexane-1,3'-indole], the IR spectrum is expected to exhibit a series of absorption bands that correspond to the vibrations of its constituent parts: the cyclohexane ring, the indole nucleus, and the methyl group. The absence of certain peaks, such as those for carbonyl (C=O) or hydroxyl (O-H) groups, is as significant as the presence of others in confirming the structure.
Detailed analysis of the spectrum would reveal characteristic peaks corresponding to C-H stretching vibrations of both the aliphatic cyclohexane and the aromatic indole rings, as well as the methyl group. Aromatic C=C stretching vibrations from the indole ring and C-N stretching vibrations are also expected to be present.
Table 1: Characteristic Infrared Absorption Bands for 7'-Methylspiro[cyclohexane-1,3'-indole]
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group Assignment |
| 3100-3000 | C-H Stretch | Aromatic (Indole) |
| 2950-2850 | C-H Stretch | Aliphatic (Cyclohexane & Methyl) |
| 1620-1580 | C=C Stretch | Aromatic (Indole Ring) |
| 1480-1440 | C-H Bend | Aliphatic (CH₂) |
| 1380-1365 | C-H Bend | Methyl (CH₃) |
| 1360-1290 | C-N Stretch | Aromatic Amine (Indole) |
Note: The data in this table is based on established principles of infrared spectroscopy and predicted values for the specified functional groups. Actual experimental values may vary slightly.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a quantitative analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This data is then used to determine the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the molecule. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula to assess the purity of the sample.
For 7'-Methylspiro[cyclohexane-1,3'-indole], the molecular formula is C₁₄H₁₇N. The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ).
The molecular weight of C₁₄H₁₇N is: (14 * 12.01) + (17 * 1.008) + (1 * 14.01) = 168.14 + 17.136 + 14.01 = 199.286 g/mol .
The theoretical percentages are:
Carbon (C): (168.14 / 199.286) * 100% = 84.37%
Hydrogen (H): (17.136 / 199.286) * 100% = 8.60%
Nitrogen (N): (14.01 / 199.286) * 100% = 7.03%
A comparison of these theoretical values with the results obtained from experimental elemental analysis provides strong evidence for the compound's elemental composition and purity.
Table 2: Elemental Analysis Data for 7'-Methylspiro[cyclohexane-1,3'-indole] (C₁₄H₁₇N)
| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Found) |
| Carbon | 84.37 | Value would be determined in a lab |
| Hydrogen | 8.60 | Value would be determined in a lab |
| Nitrogen | 7.03 | Value would be determined in a lab |
Note: The "Found" column represents hypothetical experimental data that would be obtained from an actual analysis of a pure sample.
Optimization Strategies in Spiro Cyclohexane 1,3 Indole Synthesis
Catalyst Design and Performance Enhancement (e.g., Organocatalyst Loading, Metal Catalysts)
The choice of catalyst is fundamental to the successful synthesis of spiro[cyclohexane-1,3'-indole] structures. Both organocatalysts and metal catalysts have proven effective, with ongoing research focused on designing more efficient catalytic systems.
Organocatalysts, particularly those derived from proline, are widely used. For instance, (R)-diphenylprolinol silyl (B83357) ether has been effectively utilized in tandem Michael/aldol (B89426) reactions to produce spiro[cyclohexane-1,3'-indolin]-2'-one (B182482) derivatives. nih.govnih.gov The performance of these catalysts is highly dependent on factors such as catalyst loading. Studies have shown that a catalyst loading of 10 mol% is effective, and the addition of acidic co-catalysts like ortho-fluorobenzoic acid or trifluoroacetic acid has been explored, though they did not consistently improve yields in all cases. nih.gov Bifunctional thiourea (B124793) organocatalysts have also been employed at low loadings for cascade reactions. researchgate.net
Transition metal catalysts offer a powerful alternative for constructing the spirooxindole framework. nih.gov Palladium-based catalysts, such as Pd(OAc)₂/PPh₃ and Pd(t-Bu₃P)₂, are prominent in facilitating intramolecular Mizoroki–Heck reactions to form the spirocyclic system. nih.govnih.gov These reactions have demonstrated high diastereoselectivity. nih.govacs.org Nickel complexes, specifically N,N'-dioxide/nickel(II) systems, have been used to catalyze Diels-Alder reactions, affording spirooxindole cyclohexaneamides with excellent yields, diastereomeric ratios, and enantioselectivities. nih.gov Other metals like rhodium, silver, and zinc have also been utilized in various catalytic cycles for spirooxindole synthesis. nih.govrsc.orgrsc.org
Table 1: Comparison of Catalytic Systems in Spiro[cyclohexane-1,3'-indole] Synthesis
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| (R)-diphenylprolinol silyl ether | Organocatalytic Michael/Aldol | High yield, excellent enantioselectivity (>99% ee) | nih.govnih.gov |
| Pd(t-Bu₃P)₂ | Mizoroki-Heck Annulation | High yield (59-81%), excellent diastereoselectivity (>98%) | nih.govacs.org |
| L6-PiPr₂/Ni(BF₄)₂·6H₂O | Diels-Alder Reaction | High yield (87-99%), high ee (93-99%), high dr (>93:7) | nih.gov |
| Silver (I) Oxide | [3+2] Cycloaddition | Good yields, endo-selectivity | nih.gov |
Reaction Condition Optimization (e.g., Temperature, Solvent, Reaction Time)
Fine-tuning reaction conditions is crucial for maximizing the efficiency of spiro[cyclohexane-1,3'-indole] synthesis. Temperature, solvent, and reaction time are key variables that significantly influence reaction outcomes.
The choice of solvent has a profound impact on both yield and selectivity. In an organocatalytic Michael-Aldol tandem reaction, a variety of solvents were tested, including THF, CH₂Cl₂, toluene (B28343), hexane, CH₃CN, and DMF. nih.gov DMF was identified as the optimal solvent, leading to a significantly higher yield (80%) compared to THF (41%) or other solvents that yielded less than 5%. nih.gov The reaction time is also a critical parameter, with typical durations ranging from 16 hours to several days to ensure completion. nih.govnih.gov
Temperature control is another vital aspect of optimization. While many reactions are conducted at room temperature (23 °C), some protocols require elevated temperatures, such as 80 °C for palladium-catalyzed Mizoroki-Heck annulations. nih.govnih.gov Conversely, performing certain organocatalytic reactions at a lower temperature, such as 0 °C, has been investigated, although in some instances it did not lead to improved yields. nih.gov
Table 2: Effect of Solvent on an Organocatalytic Michael/Aldol Reaction
| Entry | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|---|---|
| 1 | THF | 48 | 41 | 3.5:1:0.5:0.3 | 96 |
| 2 | CH₂Cl₂ | 48 | <5 | Not Determined | Not Determined |
| 3 | Toluene | 48 | <5 | Not Determined | Not Determined |
| 4 | Hexane | 48 | <5 | Not Determined | Not Determined |
| 5 | DMF | 20 | 80 | 6:1:0.5:0.4 | >99 |
| 6 | CH₃CN | 48 | <5 | Not Determined | Not Determined |
Data derived from a study on the synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones. nih.gov
Green Chemistry Approaches in Synthetic Protocols (e.g., Microwave Irradiation, Aqueous Media, Solvent-Free Conditions)
In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic protocols for spiro[cyclohexane-1,3'-indoles]. These approaches focus on using environmentally benign solvents, alternative energy sources, and efficient reaction conditions.
The use of aqueous media is a significant step towards greener synthesis. Ammonium-tethered pyrrolidine-based organocatalysts have been developed that are active in a mixture of isopropanol (B130326) and water, allowing for low catalyst loading (2 mol%) and providing spirooxindole lactones in high yields. benthamdirect.com Similarly, the use of ionic liquids like [Bmim]Br in the presence of acetic acid has been shown to facilitate domino Diels-Alder reactions for the synthesis of spiro[cyclohexane-1,3'-indolines]. acs.org
Ultrasonic irradiation represents another green chemistry tool, which has been used in conjunction with ZnS nanoparticles as a catalyst in water to promote the synthesis of spirooxindole derivatives. nih.gov Microwave heating has also been employed to accelerate reactions, such as in the synthesis of N-methylallylanilines, which are precursors for spiroindolines. nih.gov These methods often lead to shorter reaction times and improved energy efficiency.
Strategies for Enhancing Yields and Diastereoselectivity/Enantioselectivity
Achieving high yields and controlling stereochemistry are paramount goals in the synthesis of complex molecules like 7'-Methylspiro[cyclohexane-1,3'-indole]. Several strategies are employed to enhance both the productivity and the stereochemical purity of the final products.
The nature of the protecting group on the indole (B1671886) nitrogen plays a critical role in determining the stereochemical outcome. Studies have shown that electron-withdrawing protecting groups (like N-Boc or N-Ac) versus electron-donating groups (like N-methyl or N-benzyl) can lead to opposite hydroxyl stereochemistry in the final product of an aldol ring closure. nih.govnih.gov This allows for selective access to different diastereomers.
Furthermore, the electronic properties of substituents on the reactants can influence diastereoselectivity. For example, in the synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones, reactants with electron-donating groups on the aryl ring resulted in better diastereoselectivity compared to those with electron-withdrawing groups. nih.gov However, these substituents often have little effect on the enantioselectivity of the major isomer, which typically remains high (98-99% ee). nih.gov
The choice of catalyst and reaction conditions remains the most powerful tool for controlling stereoselectivity. Chiral organocatalysts and metal complexes with chiral ligands are designed to create a chiral environment that favors the formation of one enantiomer over the other, often achieving enantiomeric excesses greater than 99%. nih.govnih.gov Optimization of solvent and temperature, as discussed previously, is also crucial for maximizing both yield and stereocontrol. nih.govnih.gov
Theoretical Studies of Spiro Cyclohexane 1,3 Indole Interactions
Molecular Modeling for Host-Guest Interaction Mechanisms (e.g., with Cyclodextrins)
Molecular modeling studies offer a computational lens to examine the non-covalent interactions between a "host" molecule and a "guest" molecule. In the context of spiro[cyclohexane-1,3'-indole] derivatives, understanding these interactions is key to predicting their solubility, stability, and potential for encapsulation, which can be crucial for various applications.
Cyclodextrins, with their hydrophobic inner cavities and hydrophilic exteriors, are common host molecules. While specific studies on the interaction of 7'-Methylspiro[cyclohexane-1,3'-indole] with cyclodextrins are not extensively documented, the principles of host-guest chemistry suggest that the spiro compound could form an inclusion complex. The cyclohexane (B81311) and indole (B1671886) moieties would likely be encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions. The stability of such a complex would depend on the size of the cyclodextrin cavity and the steric and electronic nature of the substituents on the spiro[cyclohexane-1,3'-indole] core.
Table 1: Key Parameters in Host-Guest Interaction Modeling
| Parameter | Description | Significance for Spiro[cyclohexane-1,3'-indole] Interactions |
| Binding Energy | The energy released upon the formation of a host-guest complex. | A more negative binding energy indicates a more stable complex with cyclodextrin. |
| Van der Waals Interactions | Weak, short-range electrostatic attractions between uncharged molecules. | Crucial for the initial association and fit of the spiro compound within the host cavity. |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Potential interactions between the indole N-H group and the hydroxyl groups on the cyclodextrin rim. |
| Solvent Effects | The influence of the solvent on the stability and thermodynamics of the host-guest complex. | The hydrophobic effect in aqueous solutions is a primary driving force for encapsulation. |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization (focused on chemical relationships, not biological outcomes)
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their properties. nih.govnih.gov For spiro[cyclohexane-1,3'-indole] derivatives, QSAR can be employed to predict various physicochemical properties based on structural modifications, thereby guiding the synthesis of new analogs with desired characteristics. nih.gov The focus here is on the chemical relationships rather than specific biological activities.
These studies typically involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These descriptors are then correlated with an observed property using statistical methods. For instance, QSAR models could predict properties like lipophilicity (logP), solubility, or melting point for a series of spiro[cyclohexane-1,3'-indole] derivatives with different substituents.
Research on spirooxindole derivatives, which share a core structural motif, has demonstrated the utility of 3D-QSAR and pharmacophore modeling in understanding the structural requirements for their activity. nih.govnih.gov These studies highlight the importance of specific structural features, such as hydrogen bond donors and acceptors and hydrophobic regions, in influencing molecular interactions. nih.gov
Table 2: Common Molecular Descriptors in QSAR Studies of Spiro Compounds
| Descriptor Type | Example Descriptor | Information Provided | Relevance to Structural Optimization |
| Electronic | Dipole Moment, HOMO/LUMO energies | Distribution of electrons, susceptibility to electrophilic/nucleophilic attack. | Optimizing electrostatic interactions with a target. |
| Steric | Molecular Volume, Surface Area | Size and shape of the molecule. | Ensuring a good fit within a binding site or host cavity. |
| Topological | Connectivity Indices (e.g., Randić index) | Atom connectivity and branching. | Correlates with various physicochemical properties. |
| Hydrophobic | LogP | Lipophilicity of the molecule. | Influences solubility and membrane permeability. |
Molecular Docking for Ligand-Receptor Binding Mechanisms (focused on chemical interactions, not biological effect)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. nih.gov For spiro[cyclohexane-1,3'-indole] derivatives, docking studies can provide valuable insights into the specific chemical interactions that stabilize the ligand-receptor complex, independent of the ultimate biological effect. nih.gov
These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the spiro compound and the amino acid residues of a target protein. researchgate.net For example, the indole ring of 7'-Methylspiro[cyclohexane-1,3'-indole] could engage in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The cyclohexane moiety could form favorable hydrophobic interactions within a nonpolar pocket of the receptor. researchgate.net
Molecular docking simulations performed on spirooxindole derivatives have revealed their potential to bind to various protein targets. semanticscholar.orgresearchgate.net These studies often highlight the importance of the spirocyclic core in providing a rigid scaffold that positions key functional groups for optimal interaction with the receptor. semanticscholar.org
Table 3: Potential Chemical Interactions in Ligand-Receptor Binding of Spiro[cyclohexane-1,3'-indole] Derivatives
| Interaction Type | Description | Potential Moieties Involved in 7'-Methylspiro[cyclohexane-1,3'-indole] |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | The N-H group of the indole ring. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The cyclohexane ring and the hydrocarbon portions of the indole ring. |
| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. | The indole ring interacting with aromatic amino acid residues. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Overall shape complementarity between the ligand and the receptor binding site. |
Future Research Directions in Spiro Cyclohexane 1,3 Indole Chemistry
Development of Novel Stereoselective Catalytic Systems for 7'-Methylated Analogues
A primary challenge in the synthesis of 7'-methylspiro[cyclohexane-1,3'-indole] derivatives lies in the precise control of stereochemistry, particularly at the spirocyclic quaternary stereocenter. frontiersin.org While significant progress has been made in the asymmetric synthesis of spirooxindoles, future research will focus on developing novel catalytic systems specifically tailored for 7'-methylated substrates. rsc.orgrsc.org
Organocatalysis has emerged as a powerful tool for constructing chiral spirooxindoles. nih.gov For instance, (R)-diphenylprolinol silyl (B83357) ether has been successfully used to catalyze tandem Michael/aldol (B89426) reactions to produce spiro[cyclohexane-1,3'-indolin]-2'-one (B182482) derivatives with multiple contiguous chiral centers in excellent yields and enantioselectivities (up to >99% ee). nih.govnih.gov Future work could involve designing modified prolinol catalysts or exploring other chiral amines and phosphines to enhance stereocontrol for substrates bearing the 7'-methyl group. The electronic nature of protecting groups on the indolinone nitrogen has been shown to critically affect the stereochemical outcome, a factor that requires systematic investigation for 7'-methylated analogues. nih.govnih.gov
Transition metal catalysis also offers a promising avenue. nih.gov Catalysts based on rhodium, palladium, nickel, and zinc have been employed in the synthesis of various spirooxindoles. rsc.orgnih.govbenthamdirect.com For example, Rh(III) catalysts have been used for enantioselective dual C-H activation to form axially chiral spirocycles. rsc.org The development of new chiral ligands for these metals will be crucial for achieving high stereoselectivity with 7'-methylated precursors. The steric hindrance and altered electronic properties imparted by the 7'-methyl group may necessitate ligands with unique steric and electronic features to create an effective chiral pocket around the metal center.
| Catalyst Type | Reaction Example | Key Features | Potential Application for 7'-Methylated Analogues |
| Chiral Organocatalysts | (R)-diphenylprolinol silyl ether catalyzed Michael/Aldol cascade nih.govnih.gov | High enantioselectivity (>99% ee); creates multiple stereocenters. | Optimization of catalyst structure to accommodate the 7'-methyl group and control diastereoselectivity. |
| Chiral Phosphoric Acids | Asymmetric spiro-bisindole synthesis d-nb.info | Robust asymmetric control; high nucleophilicity of the indole (B1671886) ring. | Application in Friedel-Crafts type alkylations to construct the spirocyclic core with high enantiopurity. |
| Transition Metal Catalysts (Rh, Pd) | Rh(III)-catalyzed dual C-H activation rsc.org | Creates axial chirality; high enantioselectivity. | Development of ligands that can overcome potential steric clash with the 7'-methyl group during C-H activation. |
| Chiral Lewis Acids (Zn(OTf)₂) | Michael/cyclization with bis(oxazoline) ligands nih.gov | Effective for polycyclic spirooxindole synthesis. | Screening of various chiral bis(oxazoline) ligands to find an optimal match for 7'-methylated substrates. |
Exploration of Underutilized Reaction Pathways for Complex Spiro[cyclohexane-1,3'-indole] Scaffolds
To access structurally diverse and complex 7'-methylspiro[cyclohexane-1,3'-indole] scaffolds, researchers must look beyond conventional methods and explore underutilized reaction pathways.
1,3-Dipolar Cycloaddition Reactions: This strategy is highly effective for constructing five-membered heterocyclic rings appended to the spiro core. nih.govmdpi.com The reaction of an azomethine ylide, generated in situ from isatin (B1672199) and an amino acid, with a suitable dipolarophile can yield complex spiro[indoline-3,2'-pyrrolidine] systems. nih.gov Future efforts could focus on using novel dipolarophiles and 7'-methylisatin derivatives to generate new libraries of compounds. nih.govmdpi.com The regioselectivity and stereoselectivity of these cycloadditions, which can be influenced by catalysts and solvents, remain a fertile ground for investigation. frontiersin.orgmdpi.com
Cascade and Domino Reactions: Organocatalytic cascade reactions, such as the Michael/Aldol sequence, provide an efficient route to highly functionalized spiro[cyclohexane-1,3'-indolin]-2'-ones. nih.govnih.gov Exploring novel cascade sequences is a key area for future research. For example, a cascade involving a Michael addition followed by an intramolecular spirocyclization, promoted by a bifunctional catalyst, can create spirooxindole-fused cyclopentanes. acs.org Adapting these methodologies to incorporate different starting materials, such as those that would lead to the 7'-methylspiro[cyclohexane-1,3'-indole] core, could rapidly increase molecular complexity. mdpi.com
C-H Activation Strategies: Direct C-H activation and functionalization represent a highly atom-economical approach to building complex molecules. rsc.org Sequential C-H activation of the indole nucleus has been used to construct novel aza-spiro mdpi.comresearchgate.netindole scaffolds. rsc.org Applying this logic to 7-methylindole (B51510) derivatives could enable the direct coupling of the indole C2 position with a suitable cyclohexane (B81311) precursor, followed by an intramolecular cyclization to form the spiro-junction. Rhodium and palladium catalysts are particularly effective for such transformations and could be adapted for these specific substrates. rsc.org
| Reaction Pathway | Description | Advantages | Future Scope for 7'-Methylated Analogues |
| [3+2] Cycloaddition | Reaction of an in-situ generated azomethine ylide with a dipolarophile. nih.govmdpi.com | High efficiency in building pyrrolidine-fused spirooxindoles; creates structural diversity. | Design of novel dipolarophiles to react with 7'-methylisatin-derived ylides for new complex scaffolds. |
| Photocatalyzed [2+2] Cycloaddition | Light-induced cycloaddition of 3-ylideneoxindoles. rsc.org | Forms bispirooxindole cyclobutane (B1203170) structures; high diastereoselectivity. | Investigation of intramolecular variants for constructing conformationally rigid systems. |
| Organocascade Michael/Spirocyclization | Bifunctional catalyst promotes a sequence of reactions to form fused rings. acs.org | Rapid assembly of multiple stereocenters from simple starting materials. | Use of novel bromo-nitroalkanes to build different ring sizes fused to the 7'-methylspirooxindole core. |
| Sequential C–H Activation | Stepwise functionalization of C-H bonds on the indole ring. rsc.org | High atom economy; allows for late-stage functionalization. | Development of regioselective C-H activation protocols that are compatible with the 7'-methyl group. |
Advanced Computational Approaches for Predictive Synthesis and Mechanistic Understanding
The synthesis of complex molecules like 7'-methylspiro[cyclohexane-1,3'-indole] can be significantly accelerated by leveraging advanced computational tools.
Density Functional Theory (DFT) for Mechanistic Insights: DFT calculations have become indispensable for understanding reaction mechanisms, rationalizing stereochemical outcomes, and predicting reactivity. researchgate.netrsc.org For the synthesis of spirooxindoles, DFT studies can be used to model the transition states of key steps, such as cycloadditions or aldol reactions. rsc.org This allows researchers to understand why a particular diastereomer or enantiomer is formed, guiding the rational design of more selective catalysts and reaction conditions. rsc.org Future research will involve applying DFT to model the influence of the 7'-methyl group on transition state energies, providing a predictive framework for stereoselective synthesis. nih.gov
Predict retrosynthetic pathways: By inputting the target molecule, AI algorithms can suggest potential disconnections and precursor molecules, helping chemists to design efficient synthetic strategies. nih.gov
Forecast reaction outcomes: ML models can predict the likelihood of success, the expected yield, and even the regioselectivity for a proposed reaction, saving significant time and resources in the lab. digitellinc.com
Optimize reaction conditions: AI can analyze the complex interplay between solvents, catalysts, temperature, and substrates to suggest conditions that maximize yield and selectivity. researchgate.net
Integrating these predictive models with high-throughput experimentation and robotics could create automated synthesis platforms, dramatically accelerating the discovery and development of new 7'-methylspiro[cyclohexane-1,3'-indole] derivatives. nih.gov
Design of Highly Functionalized and Conformationally Constrained Spiro[cyclohexane-1,3'-indole] Derivatives
The rigid spiro[cyclohexane-1,3'-indole] framework is an ideal starting point for designing molecules with precisely controlled three-dimensional shapes and functionalities, which is crucial for interacting with biological targets. researchgate.netnih.gov
Functionalization for Biological Screening: Future work will involve the synthesis of libraries of 7'-methylspiro[cyclohexane-1,3'-indole] derivatives with diverse functional groups. By systematically modifying both the cyclohexane and indole portions of the molecule, chemists can explore the structure-activity relationship (SAR) for a given biological target. For example, introducing hydrogen bond donors and acceptors, lipophilic groups, or ionizable functions can modulate the compound's pharmacokinetic and pharmacodynamic properties. nih.gov Multicomponent reactions are particularly well-suited for generating such libraries efficiently. beilstein-journals.orgresearchgate.net
Conformationally Constrained Analogues: One of the key advantages of the spirocyclic system is its inherent rigidity. rsc.org By introducing additional rings or bulky substituents, it is possible to create highly conformationally constrained analogues. nih.gov These molecules serve as valuable probes to understand the bioactive conformation of a ligand when it binds to a receptor. nih.gov For instance, by locking the orientation of a key pharmacophore relative to the core scaffold, researchers can determine the optimal geometry for biological activity. This design strategy is critical in medicinal chemistry for improving potency and selectivity while potentially reducing off-target effects. nih.gov The synthesis of such complex, rigid structures will rely heavily on the development of the novel stereoselective and underutilized reaction pathways discussed previously.
Q & A
Q. How to design a synthetic route balancing yield and stereochemical purity?
- Methodological Answer : Use a design-of-experiments (DoE) approach. Vary parameters like solvent polarity (e.g., toluene vs. THF), temperature (rt vs. 60°C), and catalyst loading. For instance, Han et al. (2021) optimized conditions via a 12-entry table, identifying toluene at 110°C as optimal for both yield (86%) and diastereoselectivity .
Q. What safety protocols are critical for handling reactive intermediates in spiro[indole] synthesis?
- Methodological Answer : Implement glovebox techniques for air/moisture-sensitive steps (e.g., cyclopropane ring-opening). Use PPE (nitrile gloves, face shields) and waste segregation for toxic byproducts (e.g., boronic acids from Suzuki couplings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
